molecular formula C23H28N2O2 B2756415 4-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1797859-38-1

4-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2756415
CAS RN: 1797859-38-1
M. Wt: 364.489
InChI Key: IQMVVLOVOWLVGM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrolidine ring and a tetrahydropyran ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and tetrahydropyran is a six-membered ring with one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds often involve reactions like the Prins cyclization . This reaction is frequently used in the synthesis of compounds with a tetrahydropyranic structure .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The compound has demonstrated anti-inflammatory and analgesic properties in experimental studies . Researchers have explored its potential as a novel therapeutic agent for managing pain and inflammation. Further investigations into its mechanism of action and safety profile are warranted.

Ulcerogenic Index Assessment

In addition to its anti-inflammatory effects, the compound’s ulcerogenic index (UI) has been evaluated. A lower UI indicates reduced gastric ulcer formation. Comparative studies with established drugs like indomethacin and celecoxib have shown promising results . Understanding its gastrointestinal safety profile is crucial for clinical applications.

Biological Activity as an Alkylaminophenol Compound

A related alkylaminophenol compound, synthesized via the Petasis reaction, has biological significance . Investigating the structural similarities and differences between these compounds could shed light on their potential pharmacological activities.

Synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide

The compound has been synthesized through cyclization reactions, yielding 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide. This synthetic pathway provides a foundation for further exploration of its chemical reactivity and potential derivatives .

Mechanism of Action

Target of Action

The primary targets of the compound “4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide” are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds with a pyrrolidine ring can interact with various biological targets due to the ring’s sp3-hybridization, contribution to the molecule’s stereochemistry, and increased three-dimensional coverage .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability. The compound’s pKa, a measure of its acidity or basicity, is predicted to be 16.13 , which could influence its absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-22(23(13-16-27-17-14-23)19-8-3-1-4-9-19)24-18-21-12-7-15-25(21)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMVVLOVOWLVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide

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